

Application Notes and Protocols for Al-Pb Alloys in Bearing Manufacturing

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Compound of Interest

Compound Name: Aluminum;lead

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These application notes provide a comprehensive overview of the utilization of Aluminum-Lead (Al-Pb) alloys in the manufacturing of bearings, particularly for applications requiring high reliability and self-lubricating properties. This document outlines the material properties, manufacturing processes, and detailed experimental protocols for characterization.

Introduction to Al-Pb Alloy Bearings

Aluminum-lead alloys are a class of bearing materials that combine the lightweight and high thermal conductivity of aluminum with the excellent lubricity and anti-seizure properties of lead. [1][2] The lead, being largely immiscible in the aluminum matrix, exists as a soft, finely dispersed phase. This microstructure is key to the functionality of Al-Pb bearings.[3]

Key Advantages:

- Self-Lubricating Properties: Under operational stress and temperature, the soft lead phase extrudes onto the bearing surface, creating a solid lubricant film that reduces friction and prevents seizure, especially during start-up and in boundary lubrication conditions.
- Good Thermal Conductivity: The aluminum matrix efficiently dissipates heat generated during operation, preventing overheating and subsequent failure.

- Corrosion Resistance: Aluminum alloys generally exhibit good resistance to corrosion from lubricating oils and their byproducts.
- Conformability and Embeddability: The soft lead phase allows the bearing to conform to slight misalignments of the shaft and to embed small contaminant particles, protecting the shaft from scoring.
- Cost-Effectiveness: Lead is a relatively inexpensive alloying element, making Al-Pb alloys a cost-effective solution for many bearing applications.

Data Presentation: Properties of Al-Pb Bearing Alloys

The performance of Al-Pb alloy bearings is highly dependent on their composition and manufacturing process. The following tables summarize the mechanical and tribological properties of various Al-Pb based alloys.

Table 1: Chemical Composition of Selected Al-Pb Bearing Alloys

Alloy Designation	Al (wt.%)	Pb (wt.%)	Sn (wt.%)	Si (wt.%)	Cu (wt.%)	Other Elements (wt.%)	Reference
Al-Pb20	Balance	20	-	-	-	-	[1][2]
Al-Pb25	Balance	25	-	-	-	-	[1][2]
Al-Si-Pb	Balance	15	-	4	1.5	Fe (1.1)	[4]
Al-Sn-Pb-Si-Cu	Balance	1.7	12	2.5	1	-	[5]
Al-Pb-Sn-Cu	Balance	15	5	-	3	Si	[4]

Table 2: Mechanical Properties of Al-Pb Bearing Alloys

Alloy Designation	Tensile Strength (MPa)	Hardness (Brinell, HB)	Elongation (%)	Manufacturing Process	Reference
Al-Pb-Sn-Cu-					
Mg-Zn-Si-Ni-	197 ± 7	77 ± 4	20.3 ± 1.0	Cast and Annealed	[6][7][8][9]
Bi-Ti-Mn-Fe					
Al-12%Si with varying Pb	Decreases with increasing Pb	Decreases with increasing Pb	Decreases with increasing Pb	Spray-deposited	[10]

Table 3: Tribological Properties of Al-Pb Bearing Alloys

Alloy Composition	Test Condition	Coefficient of Friction	Wear Rate	Reference
Al-Pb alloys (0-25 wt.% Pb)	Dry sliding, pin-on-disc	Decreases with increasing Pb content	Decreases with increasing Pb content	[1]
Al-Si-Pb alloys (20-25 wt.% Pb)	Dry sliding at room temperature	Lower than base alloy without Pb	Lower than base alloy without Pb	[2]
Al-12%Si with varying Pb	Dry sliding	-	Decreases with increasing Pb content	[10]
Al affected by Sn/Pb solder	Dry and wet sliding	Lower than pure Al	Lower than pure Al	[5]

Experimental Protocols

Protocol for Pin-on-Disk Wear and Friction Testing (based on ASTM G99)

This protocol outlines the procedure for determining the wear and friction characteristics of Al-Pb alloys using a pin-on-disk apparatus.

1. Specimen Preparation:

- Disk Specimen: An Al-Pb alloy disk, typically 50-100 mm in diameter and 5-10 mm thick. The surface should be ground to a roughness (Ra) of less than 0.8 μm .
- Pin Specimen: A counter-material pin, often hardened steel (e.g., AISI 52100) or another material relevant to the application, with a hemispherical or flat tip. The pin diameter is typically 4-10 mm.
- Cleaning: Thoroughly clean both the pin and disk specimens with a suitable solvent (e.g., acetone) to remove any contaminants.

2. Test Parameters:

- Applied Load: Typically in the range of 5-50 N, depending on the application being simulated.
- Sliding Speed: Generally between 0.1 and 2.0 m/s.
- Sliding Distance: A total sliding distance of 1000-5000 m is common.
- Environment: The test can be conducted under dry sliding conditions or with a lubricant at a controlled temperature and humidity.
- Lubrication: If lubricated, specify the type of lubricant, flow rate, and temperature.

3. Test Procedure:

- Mount the disk and pin specimens securely in the pin-on-disk tribometer.
- Apply the specified normal load to the pin.
- Start the rotation of the disk at the desired speed.
- Continuously record the frictional force and the vertical displacement of the pin (for wear measurement) throughout the test.
- After the test is complete, carefully remove the specimens.

4. Data Analysis:

- Coefficient of Friction: Calculate the coefficient of friction (μ) by dividing the frictional force by the applied normal load.
- Wear Rate:
 - Measure the wear track width on the disk and the wear scar diameter on the pin using an optical microscope or a profilometer.
 - Calculate the wear volume for both the pin and the disk.
- The specific wear rate (K) can be calculated using the formula: $K = (\text{Wear Volume}) / (\text{Normal Load} \times \text{Sliding Distance})$.

Protocol for Journal Bearing Testing

This protocol describes a general procedure for evaluating the performance of Al-Pb alloy journal bearings.

1. Test Rig Setup:

- A journal bearing test rig typically consists of a rotating shaft, a housing for the test bearing, a loading system, a lubrication system, and data acquisition instrumentation.
- Install the Al-Pb alloy bimetal or solid bearing into the housing.
- Ensure proper alignment of the bearing with the shaft.

2. Test Parameters:

- Rotational Speed: Variable, to simulate a range of operating conditions (e.g., 500-5000 rpm).
- Load: Apply a static or dynamic load to the bearing using a hydraulic or pneumatic system. The load can be gradually increased to determine the seizure resistance.
- Lubrication: Use a circulating lubrication system with a specified oil type, viscosity, temperature, and flow rate.
- Temperature: Monitor the bearing temperature using embedded thermocouples.

3. Test Procedure:

- Start the lubrication system and ensure a steady flow of oil to the bearing.
- Begin rotating the shaft at a low speed and gradually increase to the desired test speed.
- Apply the load in increments.
- Continuously monitor and record the bearing temperature, frictional torque, and oil pressure.
- The test can be run for a specified duration to evaluate endurance or until a failure criterion is met (e.g., a rapid increase in temperature or friction, indicating seizure).

4. Data Analysis:

- Plot the bearing temperature and coefficient of friction as a function of load and speed.
- After the test, visually inspect the bearing and shaft surfaces for signs of wear, scoring, or seizure.
- The load-carrying capacity can be determined as the maximum load the bearing can withstand before failure.

Protocol for Fatigue Testing of Bimetal Bearings

This protocol outlines a method for determining the fatigue life of Al-Pb alloy bimetal bearings, which consist of an Al-Pb alloy layer bonded to a steel backing.

1. Test Setup:

- Utilize a specialized fatigue testing machine (e.g., a Sapphire-type machine or an electro-hydraulic dynamic testing machine) capable of applying a cyclic load to the bearing.
- Mount the bimetal bearing in a fixture that simulates the connecting rod or main bearing housing of an engine.

2. Test Parameters:

- Cyclic Load: Apply a sinusoidal or other relevant cyclic load profile with a specified mean load and amplitude. The maximum load is typically chosen to be a percentage of the material's yield strength.
- Frequency: The loading frequency can range from 20 to 50 Hz.
- Temperature: The test is often conducted at an elevated temperature (e.g., 120-150 °C) to simulate engine operating conditions.
- Lubrication: Ensure continuous lubrication of the bearing during the test.

3. Test Procedure:

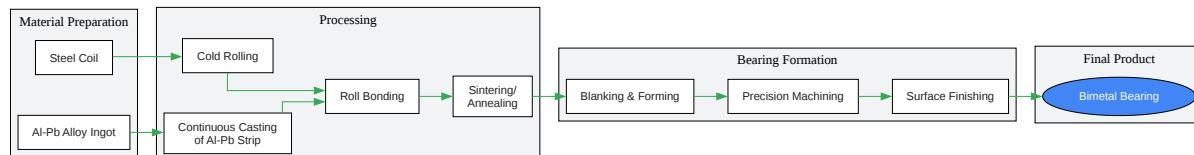
- Bring the test setup to the specified temperature.
- Start the cyclic loading.
- Periodically inspect the bearing for the initiation of fatigue cracks. This can be done visually or using non-destructive techniques.
- The test is terminated when a fatigue crack of a predefined size is observed or when complete failure (e.g., delamination of the alloy layer) occurs.

4. Data Analysis:

- Record the number of cycles to failure for each specimen.
- Construct an S-N (stress vs. number of cycles to failure) curve by testing multiple specimens at different load levels.
- The fatigue strength is determined as the stress level at which the material can endure a specified number of cycles (e.g., 10^7 cycles).

Mandatory Visualizations

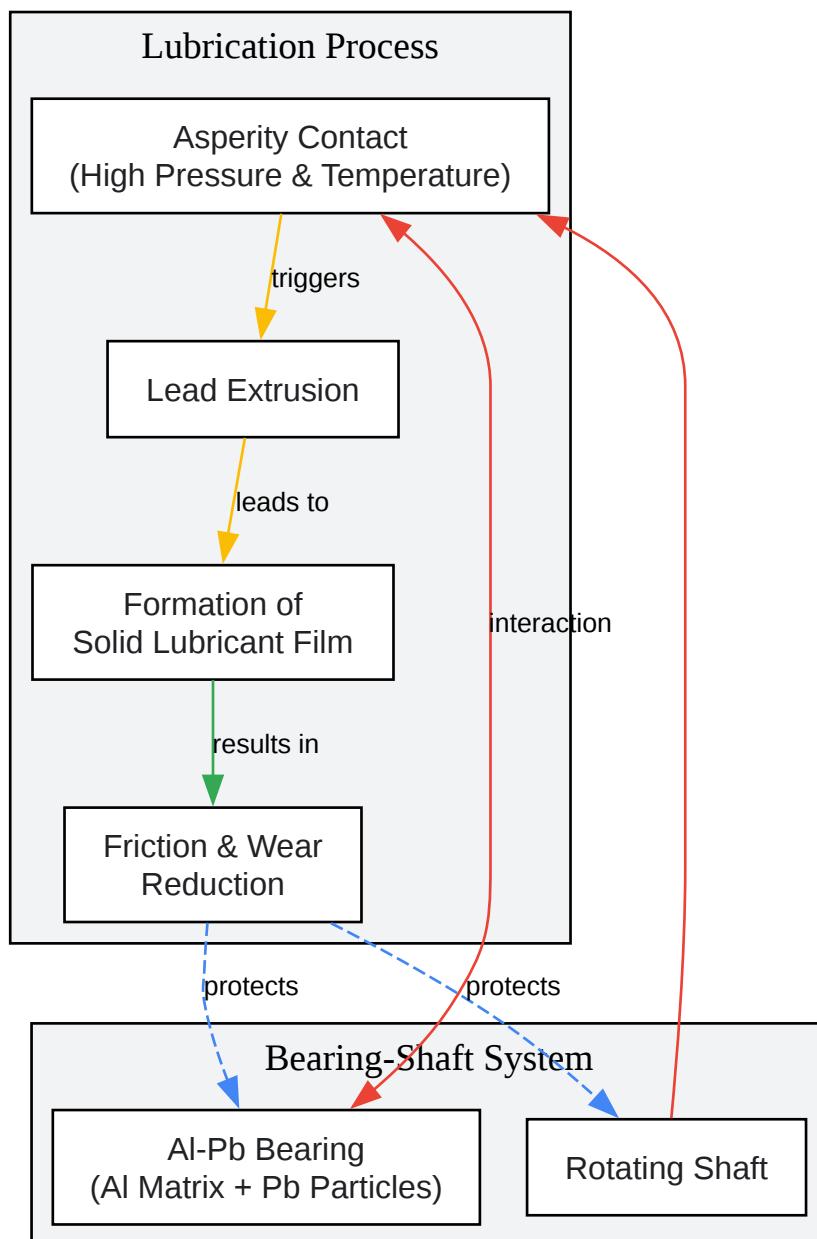
Manufacturing Process of Al-Pb Bimetal Bearings



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Caption: Manufacturing workflow for Al-Pb bimetal bearings.

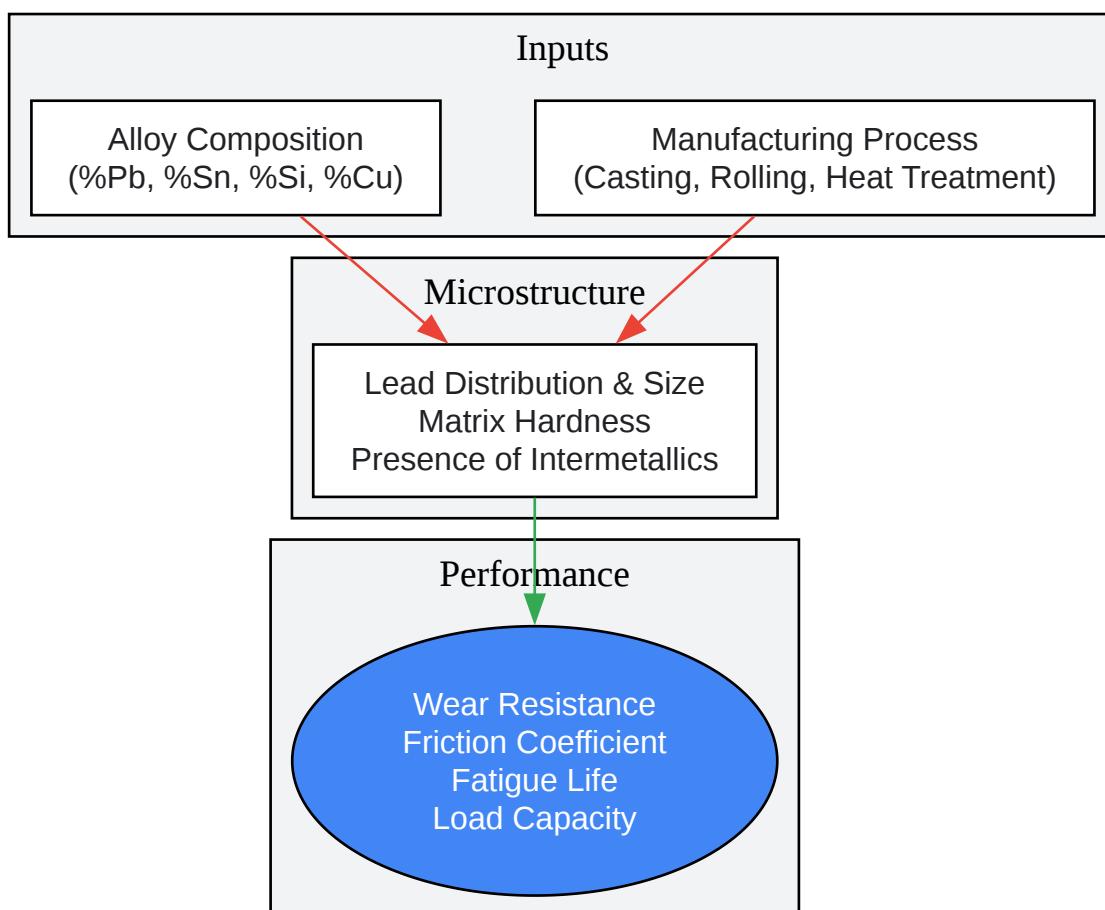
Self-Lubrication Mechanism of Al-Pb Bearings



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Caption: Self-lubrication process in Al-Pb bearings.

Relationship between Composition, Microstructure, and Performance

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Caption: Influence of composition and processing on performance.

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